1,7-Dihydropurin-6-one
Overview
Description
Hypoxanthine is a naturally occurring purine derivative . It is the deaminated form of adenine and a breakdown product of adenosine monophosphate (AMP) . The molecular formula of Hypoxanthine is C5H4N4O, and it has a molecular weight of 136.1115 .
Synthesis Analysis
A series of new 8-arylhydrazono-2-(benzylsulfanyl)-7H-purin-6-ones were synthesized . Their electronic absorption spectra in different organic solvents of varying polarities were investigated and their acid dissociation constants in both the ground and excited states were determined spectrophotometrically .Molecular Structure Analysis
The adsorption of 2-amino-1,7-dihydropurin-6-one (ADO) on coronene and coronene that has been doped with boron and nitrogen has been investigated . The study took into account the binding energy, charge analysis, orbital analysis, quantum theory of atom in molecules (QTAIM), and surface-enhanced Raman spectroscopy (SERS) .Chemical Reactions Analysis
The tautomeric structures of the diazonium coupling products of 2-(Benzylsulfanyl)-7H-purin-6-one in its ground and excited states were elucidated by spectral analyses and correlation of their acid dissociation constants with the Hammett equation . The results indicated that the studied compounds exist predominantly in the hydrazone tautomeric form in both the ground and excited states .Physical and Chemical Properties Analysis
Hypoxanthine is a solid at room temperature . It has a melting point of 150°C . The UV/Visible spectrum of Hypoxanthine is available in the NIST Chemistry WebBook .Scientific Research Applications
Enzyme Affinity : A study by Kati and Wolfenden (1989) demonstrated that the compound 1,6-dihydropurine ribonucleoside, which is closely related to 1,7-Dihydropurin-6-one, has significantly lower affinity for adenosine deaminase compared to its hydroxylated counterpart. This highlights the importance of specific functional groups in enzyme-substrate interactions and suggests potential applications in enzyme research (Kati & Wolfenden, 1989).
Structure and Catalysis of Enzymes : Wilson, Rudolph, and Quiocho (1991) detailed the atomic structure of adenosine deaminase complexed with a transition-state analog, which includes a molecule similar to this compound. This work provides insights into the catalytic mechanism of enzymes and the impact of mutations on enzyme function, which can be critical for understanding genetic diseases and developing enzyme inhibitors (Wilson, Rudolph, & Quiocho, 1991).
Synthesis of Purines : Kotek et al. (2010) described a method for synthesizing 7-substituted purines via 7,8-dihydropurines, indicating the utility of dihydropurines (including compounds like this compound) in the synthesis of biologically significant molecules. This approach could be valuable in medicinal chemistry for creating new drugs (Kotek et al., 2010).
Antimicrobial Activities : Sharma, Sharma, and Rane (2004) investigated 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, which are structurally related to this compound, for their antimicrobial activities. This research points towards the potential use of dihydropurine derivatives in developing new antimicrobial agents (Sharma, Sharma, & Rane, 2004).
Chemical Properties and Stability : Dántola et al. (2008) studied the stability of 7,8-dihydropterins, which are related to this compound, in air-equilibrated aqueous solutions. Understanding the stability and reactivity of such compounds is essential in both biochemical and pharmaceutical contexts (Dántola et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1,7-dihydropurin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i1+1,4+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGQSTZJBFJUBT-JDKPDMQJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=N[13C]2=C(C(=O)N1)[15NH][13CH]=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857867 | |
Record name | (4,8-~13~C_2_,7-~15~N)-3,7-Dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246820-04-1 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246820-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4,8-~13~C_2_,7-~15~N)-3,7-Dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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